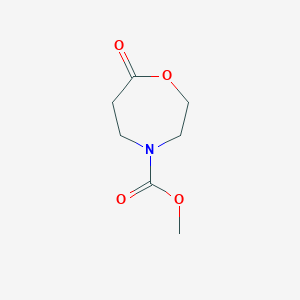
Methyl 7-oxo-1,4-oxazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxo-1,4-oxazepane-4-carboxylate is a heterocyclic compound that belongs to the oxazepane family. This compound features a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical and biological properties. It is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential pharmacological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenones with nitrobenzenesulfonyl chlorides, followed by catalytic hydrogenation and cyclization. The reaction conditions often include the use of trifluoroacetic acid and triethylsilane to facilitate the cleavage and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-oxo-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted oxazepanes, and various functionalized derivatives that can be further utilized in synthetic applications.
Applications De Recherche Scientifique
Methyl 7-oxo-1,4-oxazepane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Methyl 7-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but its unique structure allows it to interact with multiple biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxazepane-5-carboxylic acids: These compounds share a similar ring structure but differ in functional groups and substitution patterns.
Uniqueness
Methyl 7-oxo-1,4-oxazepane-4-carboxylate is unique due to its seven-membered ring structure, which imparts distinct reactivity and biological activity compared to six-membered analogs like morpholines. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C7H11NO4 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
methyl 7-oxo-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-11-7(10)8-3-2-6(9)12-5-4-8/h2-5H2,1H3 |
Clé InChI |
DNQSPJNBUQHZAS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CCC(=O)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


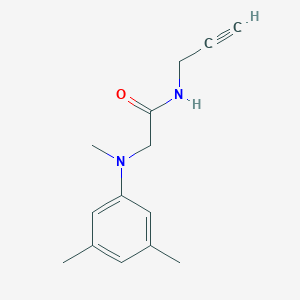
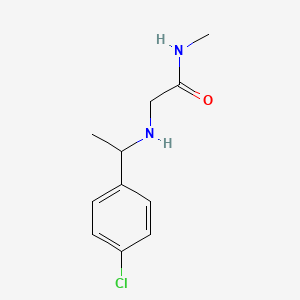
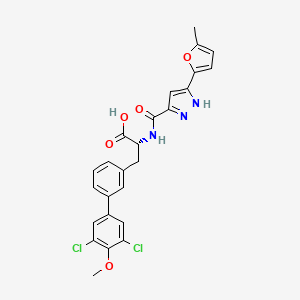

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)

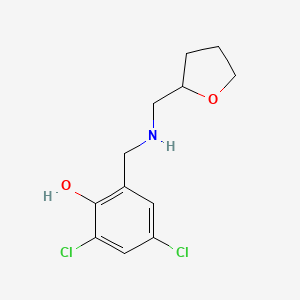
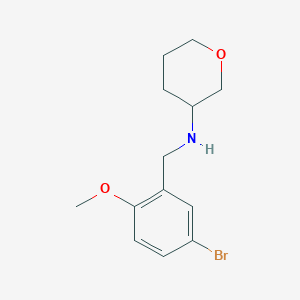
![2-{(E)-2-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]ethenyl}-5-nitropyrimidine-4,6-diol](/img/structure/B14906854.png)
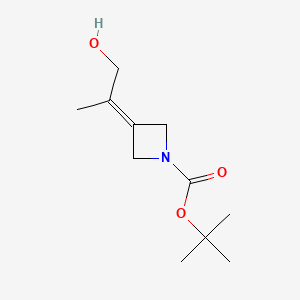

![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
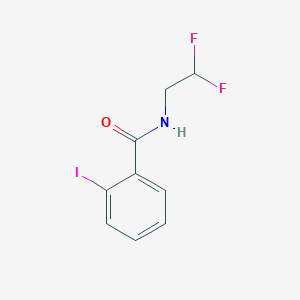
![1-{N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycyl}piperidine-4-carboxamide](/img/structure/B14906881.png)
